molecular formula C10H14BrN B13980634 (S)-1-(4-bromophenyl)butylamine

(S)-1-(4-bromophenyl)butylamine

Cat. No.: B13980634
M. Wt: 228.13 g/mol
InChI Key: STORZZRBHMOXOC-JTQLQIEISA-N
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Description

(S)-1-(4-bromophenyl)butylamine is a chiral amine compound characterized by the presence of a bromine atom on the phenyl ring and a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-bromophenyl)butylamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-1-(4-bromophenyl)butanol.

    Conversion to Amine: The hydroxyl group of (S)-1-(4-bromophenyl)butanol is converted to an amine group through a series of reactions, including tosylation followed by nucleophilic substitution with ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-bromophenyl)butylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products include derivatives with different substituents on the phenyl ring.

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

Scientific Research Applications

(S)-1-(4-bromophenyl)butylamine has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biological targets.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-bromophenyl)butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the chiral center can influence its binding affinity and selectivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-bromophenyl)butylamine: The enantiomer of (S)-1-(4-bromophenyl)butylamine with different stereochemistry.

    1-(4-bromophenyl)ethylamine: A related compound with a shorter alkyl chain.

    4-bromoamphetamine: A compound with a similar phenyl ring and bromine substitution but different amine structure.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the butylamine chain, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereochemistry and its effects on chemical and biological properties.

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

(1S)-1-(4-bromophenyl)butan-1-amine

InChI

InChI=1S/C10H14BrN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3/t10-/m0/s1

InChI Key

STORZZRBHMOXOC-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=CC=C(C=C1)Br)N

Canonical SMILES

CCCC(C1=CC=C(C=C1)Br)N

Origin of Product

United States

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